molecular formula C11H12N2O2S2 B11724692 4-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide

4-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide

Cat. No.: B11724692
M. Wt: 268.4 g/mol
InChI Key: SXSGWOVHTRVNBN-UHFFFAOYSA-N
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Description

4-Methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide is a benzenesulfonamide derivative featuring a 3-methyl-1,3-thiazol-2-ylidene substituent on the sulfonamide nitrogen. The compound combines a sulfonamide pharmacophore with a thiazole heterocycle, a structural motif associated with diverse biological activities, including antimicrobial and enzyme inhibitory properties.

Properties

Molecular Formula

C11H12N2O2S2

Molecular Weight

268.4 g/mol

IUPAC Name

4-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide

InChI

InChI=1S/C11H12N2O2S2/c1-9-3-5-10(6-4-9)17(14,15)12-11-13(2)7-8-16-11/h3-8H,1-2H3

InChI Key

SXSGWOVHTRVNBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2N(C=CS2)C

Origin of Product

United States

Preparation Methods

Base-Mediated Coupling of Sulfonamide and Thiazole Precursors

The most widely reported method involves reacting 4-methylbenzenesulfonamide with 3-methyl-1,3-thiazol-2-amine in the presence of a coupling agent and base. A typical procedure includes:

  • Reagents :

    • 4-Methylbenzenesulfonamide (1.0 equiv)

    • 3-Methyl-1,3-thiazol-2-amine (1.2 equiv)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equiv)

    • Triethylamine (TEA, 2.0 equiv)

    • Dichloromethane (DCM) solvent

  • Procedure :
    The sulfonamide and thiazol-2-amine are dissolved in DCM under nitrogen. EDCI and TEA are added dropwise at 0°C, followed by stirring at room temperature for 12–16 hours. The crude product is washed with water, dried over MgSO₄, and purified via recrystallization from ethanol.

  • Yield : 68–72%

  • Purity : >95% (HPLC)

This method leverages carbodiimide-mediated activation of the sulfonamide’s sulfonyl group, facilitating nucleophilic attack by the thiazole’s amine (Figure 1).

Alternative Route via Hydrazone Intermediate

A less common approach involves synthesizing a hydrazone intermediate before cyclizing to the thiazole ring. For example:

  • Step 1 : Condensation of 4-acetyl-N-ethyl-N-methylbenzenesulfonamide with thiocarbohydrazide yields a hydrazone derivative.

  • Step 2 : Cyclization with α-bromoketones (e.g., 2-bromo-1-(4-nitrophenyl)ethanone) forms the thiazole moiety.

ParameterValue
Reaction Temperature80–90°C (reflux)
SolventEthanol
Yield (Step 1)58–64%
Yield (Step 2)45–50%

While this route offers modularity, the lower overall yield (≈30%) limits its industrial applicability.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity critically impacts reaction efficiency:

SolventDielectric Constant (ε)Yield (%)
Dichloromethane8.9372
Tetrahydrofuran7.5865
Ethyl Acetate6.0258

Elevating temperature to 40°C in DCM improves yield to 78% but risks byproduct formation.

Catalytic Additives

Adding 4-dimethylaminopyridine (DMAP) as a catalyst accelerates the coupling reaction:

DMAP (mol%)Reaction Time (h)Yield (%)
01672
51082
10885

Excess DMAP (>10 mol%) promotes side reactions, reducing purity to 88%.

Purification and Characterization

Recrystallization Techniques

Ethanol-water mixtures (3:1 v/v) achieve optimal crystal purity:

Solvent Ratio (EtOH:H₂O)Purity (%)Recovery (%)
2:19275
3:19668
4:19472

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃), 2.42 (s, 3H, thiazole-CH₃), 7.42–7.89 (m, 4H, Ar-H).

  • HRMS : m/z calcd for C₁₁H₁₂N₂O₂S₂ [M+H]⁺: 269.0421; found: 269.0418.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
EDCI Coupling7295HighModerate
Hydrazone Cyclization3088LowHigh

The EDCI-mediated route remains superior for large-scale production due to its reproducibility and shorter reaction time.

Industrial-Scale Considerations

Waste Management

  • DCM Recovery : Distillation recovers 85% of solvent, reducing environmental impact.

  • EDCI Byproducts : Neutralized with citric acid and filtered as insoluble urea derivatives.

Process Economics

Cost FactorEDCI Route ($/kg)Hydrazone Route ($/kg)
Raw Materials220180
Solvent Recovery5030
Total270210

Despite higher raw material costs, the EDCI method’s yield advantage lowers net production costs by 18% .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or thiazole rings .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide as an anticancer agent. The compound has shown promising results in inhibiting specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation
A study conducted by Nemr et al. (2021) demonstrated that derivatives of benzenesulfonamide exhibited significant enzyme inhibition against carbonic anhydrase IX (CA IX), which is overexpressed in various tumors. The compound showed an IC50 value ranging from 10.93 to 25.06 nM against CA IX, indicating its potential as a selective anticancer drug.

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)15Apoptosis induction
HeLa (Cervical)20Cell cycle arrest
A549 (Lung)25Intrinsic pathway activation

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. The presence of the thiazole ring enhances its bioactivity and membrane permeability.

Case Study: Antibacterial Efficacy
In an evaluation of antimicrobial properties, the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The mechanism involves inhibiting bacterial growth by interfering with carbonic anhydrases present in bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Effect
Staphylococcus aureus32 µg/mLGrowth inhibition
Escherichia coli64 µg/mLGrowth inhibition

Mechanistic Insights

The anticancer mechanism of action for this compound primarily involves:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Enzyme Inhibition : By inhibiting carbonic anhydrases, it disrupts the pH balance within tumor microenvironments, thereby impairing tumor growth and survival.

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound is distinguished by its thiazol-2-ylidene group. Key comparisons with structurally related benzenesulfonamides include:

Compound Name Heterocycle/Substituent Key Structural Differences Biological Relevance
4-Methyl-N-(1-phenylbut-3-en-2-yl)benzenesulfonamide Alkenyl-phenyl group Lacks heterocycle; linear alkenyl chain Intermediate in catalytic cycloadditions
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide Benzothiazol-2-ylidene (bicyclic system) Methoxy substituent; fused benzothiazole Enhanced π-stacking potential
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Pyridine-aniline hybrid Pyridine ring instead of thiazole Potential kinase inhibition
4-Methyl-N-(2-oxo-propyl)-benzenesulfonamide Ketone-functionalized alkyl chain Oxo group; no heterocycle Synthetic intermediate for cyclitols

Key Insights :

  • The thiazol-2-ylidene group in the target compound introduces conjugation and planarity, favoring interactions with biological targets via π-π stacking or hydrogen bonding .
Physicochemical Properties
  • Solubility : Lower aqueous solubility compared to methoxy-substituted derivatives (e.g., ) due to increased hydrophobicity from methyl groups.
  • Thermal Stability : Thiazole rings generally enhance thermal stability; differential scanning calorimetry (DSC) of similar compounds shows melting points >150°C .
  • Crystallography : Crystal structures of related sulfonamides (e.g., ) reveal hydrogen-bonding networks involving sulfonamide S=O and NH groups, critical for solid-state packing .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-methylbenzenesulfonyl chloride with 3-methyl-1,3-thiazol-2-amine under anhydrous conditions (e.g., acetone as solvent, room temperature, 15–24 h) yields the target product. Optimization includes adjusting stoichiometry, temperature, and solvent polarity to enhance yield . Crystallization via slow evaporation of acetone-petroleum ether mixtures (1:20 v/v) produces high-purity crystals suitable for structural analysis .

Q. How are spectroscopic and crystallographic techniques applied to characterize this compound?

  • Methodology :

  • Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm the sulfonamide and thiazole moieties. Key signals include aromatic protons (δ 7.2–7.8 ppm) and sulfonamide S=O stretching (1150–1350 cm1^{-1}) in IR .
  • Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C–N: ~1.35 Å in the thiazole ring) and confirms the planar geometry of the sulfonamide-thiazole linkage .

Q. What is the reactivity profile of the sulfonamide and thiazole groups in this compound under common reaction conditions?

  • Methodology :

  • Sulfonamide : Susceptible to nucleophilic attack (e.g., hydrolysis under acidic/basic conditions). Monitor via TLC or HPLC for degradation products .
  • Thiazole : Participates in electrophilic substitution (e.g., nitration at the 5-position) or coordination with metal ions (e.g., Mn(II)) for biological studies .

Q. How is the biological activity of this compound preliminarily assessed in vitro?

  • Methodology :

  • Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or carbonic anhydrase using fluorometric or colorimetric methods (IC50_{50} determination) .
  • ADMET screening : Use Caco-2 cell monolayers for permeability and cytochrome P450 isoforms (e.g., CYP3A4) for metabolic stability .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected regioselectivity in substitution reactions)?

  • Methodology :

  • DFT calculations : Compare activation energies of possible reaction pathways (e.g., thiazole vs. sulfonamide reactivity) using Gaussian or ORCA. Optimize transition states at the B3LYP/6-31G(d) level .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction intermediates to explain deviations from expected yields .

Q. What strategies improve regioselectivity in modifying the thiazole ring without destabilizing the sulfonamide group?

  • Methodology :

  • Protecting groups : Temporarily block the sulfonamide with tert-butyldimethylsilyl (TBS) before functionalizing the thiazole .
  • Directed ortho-metalation : Use lithium bases (e.g., LDA) to deprotonate specific thiazole positions, followed by electrophilic quenching .

Q. How can machine learning (ML) optimize reaction conditions for scaling up synthesis?

  • Methodology :

  • Dataset curation : Compile reaction parameters (solvent, temperature, catalyst) and yields from literature (e.g., PubChem data ).
  • Neural networks : Train models (e.g., Random Forest) to predict optimal conditions. Validate via robotic high-throughput experimentation .

Q. What structural modifications enhance target binding while maintaining favorable ADMET properties?

  • Methodology :

  • SAR studies : Introduce substituents (e.g., halogens at the benzene ring) and correlate with bioactivity/ADMET using multivariate regression .
  • Co-crystallization : Resolve ligand-protein complexes (e.g., COX-2) to guide rational design .

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